N-ethyl-4-methoxy-2-phenylbutan-1-amine
Description
Contextualization as a Substituted Butanamine Derivative
At its core, N-ethyl-4-methoxy-2-phenylbutan-1-amine is a derivative of butanamine. Butanamine, a primary aliphatic amine, consists of a four-carbon butyl group attached to an amino group (-NH2) byjus.com. The structure of the target compound is systematically modified from this basic butanamine framework through several key substitutions:
An ethyl group (-CH2CH3) is attached to the nitrogen atom of the amino group, making it a secondary amine. This N-alkylation is a common strategy in organic synthesis to modulate the chemical properties of an amine nih.gov.
A phenyl group (-C6H5) is attached to the second carbon of the butanamine chain. This introduces an aromatic component to the molecule.
A methoxy (B1213986) group (-OCH3) is attached at the fourth position of the phenyl ring.
These substitutions collectively transform the simple aliphatic amine into a more complex, multifunctional molecule with the potential for diverse chemical interactions.
Significance of Substituted Alkylamines in Contemporary Organic Chemistry Research
Substituted alkylamines are a cornerstone of modern organic chemistry and are integral to numerous fields, including medicinal chemistry, materials science, and agrochemicals. byjus.com Their importance stems from the versatile reactivity of the amino group and the vast structural diversity that can be achieved through substitution.
In medicinal chemistry, the alkylamine scaffold is a common feature in a wide array of biologically active compounds. mdpi.com The nitrogen atom in alkylamines is typically basic and can be protonated at physiological pH, which can be crucial for receptor binding and solubility. The nature of the alkyl and other substituent groups can fine-tune the pharmacological profile of a molecule, influencing its potency, selectivity, and metabolic stability. mdpi.comnih.gov
Furthermore, substituted alkylamines serve as valuable synthetic intermediates. The nucleophilicity of the nitrogen atom allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. nih.gov Ongoing research in organic methodology continues to develop more efficient and selective ways to synthesize and modify substituted alkylamines, reflecting their unabated importance in chemical research.
General Overview of the Chemical Class and its Structural Features
This compound belongs to the broad class of phenylalkylamines. This class is characterized by a phenyl group attached to an amino group via an alkyl chain. The specific arrangement of the substituents in this compound gives rise to several key structural features:
Chirality: The presence of a phenyl group on the second carbon of the butanamine chain creates a stereocenter. This means that this compound can exist as a pair of enantiomers (R and S isomers). The stereochemistry of such molecules can be critical for their biological activity, as stereoisomers often interact differently with chiral biological targets like enzymes and receptors.
Secondary Amine: The N-ethyl group classifies this compound as a secondary amine. Secondary amines have one hydrogen atom on the nitrogen, which can participate in hydrogen bonding. The ethyl group also adds to the steric bulk around the nitrogen atom, which can influence its reactivity and basicity compared to a primary amine.
Methoxy-Substituted Phenyl Group: The methoxy group on the phenyl ring is an electron-donating group. This can influence the electronic properties of the aromatic ring and potentially affect how the molecule interacts with other molecules. The position of the methoxy group (para) is also a significant determinant of its electronic influence. Phenylalkylamines with methoxy substituents have been a subject of interest in pharmacological research. nih.gov
The combination of a flexible alkyl chain, a chiral center, a secondary amine, and a substituted aromatic ring makes this class of compounds structurally rich and capable of a wide range of intermolecular interactions.
Current Research Trajectories and Academic Relevance of this compound
While specific research on this compound is not prominent in publicly available scientific literature, the academic relevance of this compound can be inferred from the ongoing research into structurally similar molecules. The key structural components of this molecule are all areas of active investigation:
Phenylalkylamine Scaffolds: Research into novel phenylalkylamines continues to be a major focus in medicinal chemistry, particularly in the development of new therapeutic agents targeting the central nervous system. mdpi.com The phenylalkylamine framework is a key component of many neurotransmitters, and synthetic analogues are explored for their potential to modulate a variety of receptors and transporters. nih.gov
Influence of N-Alkylation: The effect of different N-alkyl groups on the pharmacological activity of amines is a subject of continuous study. N-ethylation can alter a compound's lipophilicity, membrane permeability, and receptor binding affinity. nih.gov
Role of Methoxy Substituents: The inclusion of methoxy groups on the phenyl ring of phenylalkylamines is a known strategy to modify their biological activity. nih.gov For example, the position and number of methoxy groups can profoundly impact a compound's interaction with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
Given these active areas of research, this compound can be considered a molecule of academic interest as a potential research tool or as a scaffold for the development of new chemical entities. Its synthesis and biological evaluation could provide valuable data for structure-activity relationship studies within the broader class of substituted phenylalkylamines.
Chemical and Physical Properties
Below is a table of predicted or typical chemical and physical properties for a compound with the structure of this compound, based on data for analogous compounds.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.31 g/mol |
| Appearance | Likely a colorless to pale yellow oil or liquid |
| Boiling Point | Estimated to be in the range of 280-320 °C |
| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents like ethanol, methanol, and chloroform. |
| pKa | Estimated to be in the range of 9.5-10.5 for the protonated amine |
Structure
3D Structure
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-ethyl-4-methoxy-2-phenylbutan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-14-11-13(9-10-15-2)12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3 |
InChI Key |
NIQUYPZMXRSYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(CCOC)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Characterization and Structural Elucidation Methodologies for N Ethyl 4 Methoxy 2 Phenylbutan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as the cornerstone for the structural elucidation of N-ethyl-4-methoxy-2-phenylbutan-1-amine, offering a detailed map of the proton and carbon environments within the molecule.
Proton (¹H) NMR spectroscopy provides critical information regarding the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative quantities (integration). For this compound, the spectrum is expected to exhibit several characteristic signals corresponding to the aromatic, aliphatic chain, N-ethyl, and methoxy (B1213986) protons.
The protons on the 4-methoxyphenyl (B3050149) group typically appear as a distinct AA'BB' system, resulting in two doublets in the aromatic region of the spectrum. The methoxy group protons are readily identified as a sharp singlet. The aliphatic protons of the butyl chain and the N-ethyl group present more complex splitting patterns due to their proximity and coupling with neighboring protons. The chemical shifts and multiplicities are influenced by the electron-withdrawing effects of the nitrogen and the phenyl ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.10 | Doublet | 2H | Ar-H (ortho to -CH) |
| ~ 6.85 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| ~ 3.79 | Singlet | 3H | -OCH₃ |
| ~ 2.80 - 2.90 | Multiplet | 1H | Ar-CH- |
| ~ 2.50 - 2.70 | Multiplet | 4H | -CH₂-NH-CH₂- |
| ~ 1.55 - 1.70 | Multiplet | 2H | -CH-CH₂-CH₃ |
| ~ 1.05 | Triplet | 3H | -NH-CH₂-CH₃ |
Note: Data are predictive and based on spectral analysis of structurally similar compounds.
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would display distinct signals for each carbon in the aromatic ring, the methoxy group, the butyl chain, and the N-ethyl group. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbon atom attached to the oxygen of the methoxy group appears at a characteristic downfield shift, while the aromatic carbons show signals in the typical 110-160 ppm range.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 158.0 | Ar-C (C-OCH₃) |
| ~ 135.0 | Ar-C (quaternary) |
| ~ 129.5 | Ar-CH (ortho to -CH) |
| ~ 114.0 | Ar-CH (ortho to -OCH₃) |
| ~ 55.2 | -OCH₃ |
| ~ 53.0 | -CH₂-NH- |
| ~ 45.0 | Ar-CH- |
| ~ 42.0 | -NH-CH₂- |
| ~ 26.0 | -CH-CH₂-CH₃ |
| ~ 15.0 | -NH-CH₂-CH₃ |
Note: Data are predictive and based on spectral analysis of structurally similar compounds.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the butyl chain (e.g., between the CH and its neighboring CH₂ groups) and within the N-ethyl group (between the CH₂ and CH₃ protons).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum maps direct, one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations (typically over two to three bonds) between protons and carbons. This is vital for piecing together the molecular fragments. For example, HMBC would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the protons on the first carbon of the butyl chain (-CH₂-NH-) to the benzylic carbon (Ar-CH-), confirming the connection between the aliphatic chain and the phenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
In GC-MS analysis, the compound is first separated from a mixture by gas chromatography based on its volatility and interaction with the stationary phase, and then introduced into the mass spectrometer. The retention time from the GC provides an additional identifying characteristic. Upon entering the mass spectrometer, the molecule is typically ionized by electron impact (EI), which causes it to fragment in a reproducible manner.
The mass spectrum of an amine is often characterized by alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation, which often represents the base peak in the spectrum. libretexts.org For this compound, the primary fragmentation pathways are expected to involve alpha-cleavage and cleavage at the benzylic position.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 207 | [C₁₃H₂₁NO]⁺ | Molecular Ion (M⁺) |
| 178 | [M - C₂H₅]⁺ | Loss of ethyl radical from butyl chain |
| 121 | [CH₃O-C₆H₄-CH₂]⁺ | Benzylic cleavage, forming methoxybenzyl cation |
Note: Fragmentation is predictive and based on established principles for similar structures. libretexts.orgoup.comnih.gov
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₃H₂₁NO. HRMS can distinguish this exact formula from other possible formulas that have the same nominal mass, thereby providing definitive confirmation of the compound's chemical composition.
Molecular Formula: C₁₃H₂₁NO
Calculated Monoisotopic Mass: 207.16231 Da
An experimentally determined mass value that closely matches this calculated value would serve as strong evidence for the assigned molecular formula.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) stands as a powerful tool for the identification and structural elucidation of this compound. This hybrid technique combines the separation capabilities of liquid chromatography with the high-resolution and high-mass-accuracy measurements of a Q-TOF mass spectrometer. nih.gov This is particularly useful for distinguishing the target compound from isomers and impurities.
In a typical LC-Q-TOF-MS analysis, the sample is first introduced into an HPLC system, where this compound is separated from other components in the mixture based on its polarity. The separated analyte then enters the mass spectrometer. The quadrupole serves as a mass filter, while the time-of-flight analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy. This allows for the determination of the elemental composition of the parent ion and its fragments.
The fragmentation pattern observed in the MS/MS spectrum provides crucial information about the molecule's structure. For this compound, characteristic fragmentation pathways would include cleavage of the ethyl group from the nitrogen atom, loss of the methoxy group, and fragmentation of the phenylbutane backbone. By analyzing these fragments, the connectivity of the atoms in the molecule can be pieced together, confirming its identity. The high sensitivity of LC-Q-TOF-MS also allows for the detection and identification of metabolites in biological samples.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. This method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.
The FTIR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretch of the secondary amine is expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the methoxy group would be indicated by a C-O stretching band near 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Secondary Amine) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1020-1250 |
| C-O Stretch (Methoxy) | 1000-1300 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. thermofisher.com While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. thermofisher.com The resulting Raman spectrum provides insights into the molecular structure and is particularly sensitive to non-polar bonds.
For this compound, Raman spectroscopy would be especially useful for identifying the aromatic phenyl ring, which gives rise to strong Raman signals. The symmetric stretching of the C=C bonds in the phenyl ring would produce a prominent peak. Aliphatic C-H bonds and the C-N bond would also be observable in the Raman spectrum. The combination of both FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural confirmation. thermofisher.comsapub.org
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined with high precision. wikipedia.org
For this compound, a successful X-ray crystallographic analysis would provide definitive proof of its molecular structure. It would reveal the bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would provide information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. This level of structural detail is invaluable for understanding the compound's physical properties and its interactions with other molecules. While obtaining a suitable single crystal can be a challenge, the unequivocal structural information it provides is unparalleled.
Chromatographic Techniques for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for separating it from any impurities or related compounds. In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.
A typical HPLC method for a compound like this compound would likely employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions. By comparing the retention time to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.
For instance, a study on the structurally similar compound, (S)-1-(4-methoxyphenyl)ethylamine, utilized a chiral stationary phase column with a mobile phase of hexane (B92381) and 2-propanol to separate its enantiomers. doi.org A similar approach could be adapted for the chiral separation of this compound.
| Parameter | Typical Value/Condition |
| Column | Reverse-phase C18 or C8 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometry |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC)
Gas Chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds like this compound. Due to its high resolution and sensitivity, GC, particularly when coupled with a mass spectrometer (GC-MS), is instrumental in both identifying the compound and quantifying its purity.
General Methodology: The analysis involves injecting a vaporized sample into a carrier gas stream (mobile phase), which flows through a column containing the stationary phase. Separation is achieved based on the differential partitioning of the compound between the two phases. For phenylalkylamines, derivatization is sometimes employed to reduce polarity and improve peak shape, though it is not always necessary.
Typical GC parameters for the analysis of a compound in the phenylalkylamine class would include:
Column: A capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is commonly used due to its versatility and suitability for a wide range of amine compounds.
Injector: A split/splitless injector is typically used, with the temperature set high enough to ensure rapid vaporization of the sample without causing thermal degradation.
Carrier Gas: An inert gas, most commonly helium, is used as the mobile phase.
Oven Temperature Program: A temperature gradient is often employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of any potential impurities and elution of the target compound in a reasonable time.
Detector: A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the compound's mass spectrum and fragmentation pattern.
Without specific published studies on this compound, a data table of experimental retention times cannot be provided. However, the expected outcome would be a distinct peak at a characteristic retention time under defined chromatographic conditions, with the mass spectrum confirming its molecular weight and structural fragments.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a versatile, rapid, and cost-effective method used for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for larger-scale column chromatography.
General Methodology: A small amount of the sample is spotted onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase travels up the plate via capillary action, and compounds separate based on their differential affinity for the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ) value.
For an amine compound like this compound, various solvent systems can be employed to achieve effective separation. The selection of the mobile phase is critical and is based on the polarity of the analyte.
| Stationary Phase | Potential Mobile Phase Systems | Detection Method |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol | Staining (e.g., Ninhydrin, Permanganate) |
| Silica Gel 60 F₂₅₄ | Chloroform / Acetone (B3395972) / Petroleum Ether | UV light (254 nm) |
Interactive Data Table: TLC System Components Note: Specific Rƒ values are dependent on exact experimental conditions and are not available from the reviewed literature for this specific compound.
The Rƒ value is calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front. Visualization of the separated spots is often achieved under UV light if the compound is UV-active, or by using chemical staining agents that react with the amine functional group to produce a colored spot.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. This data is used to calculate the empirical formula of the compound, which represents the simplest whole-number ratio of atoms. When combined with the molecular weight (determined by mass spectrometry), the molecular formula can be definitively established.
The molecular formula for this compound is C₁₃H₂₁NO . The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
Calculation of Theoretical Elemental Composition:
Molecular Formula: C₁₃H₂₁NO
Atomic Mass of Carbon (C): ~12.011 u
Atomic Mass of Hydrogen (H): ~1.008 u
Atomic Mass of Nitrogen (N): ~14.007 u
Atomic Mass of Oxygen (O): ~15.999 u
Molar Mass of C₁₃H₂₁NO: (13 × 12.011) + (21 × 1.008) + (1 × 14.007) + (1 × 15.999) = 207.31 g/mol
| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 75.32% |
| Hydrogen | H | 1.008 | 21 | 21.168 | 10.21% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.76% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.72% |
| Total | 207.317 | 100.00% |
Interactive Data Table: Theoretical Elemental Composition of C₁₃H₂₁NO
In a research setting, a purified sample of this compound would be subjected to combustion analysis. The experimentally determined percentages of C, H, and N would then be compared to these theoretical values. A close correlation (typically within ±0.4%) between the experimental and theoretical percentages serves as strong evidence for the compound's purity and proposed molecular formula.
Computational Chemistry and Theoretical Studies on N Ethyl 4 Methoxy 2 Phenylbutan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in providing a deep understanding of the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy. Typically, a functional such as B3LYP combined with a basis set like 6-311G(d,p) would be employed for these calculations. The output of such a study would include precise bond lengths, bond angles, and dihedral angles of N-ethyl-4-methoxy-2-phenylbutan-1-amine.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-O (methoxy) | ~1.36 Å | |
| C-N (amine) | ~1.47 Å | |
| Bond Angle | C-O-C (methoxy) | ~118° |
| C-N-C (ethylamine) | ~112° | |
| Dihedral Angle | C-C-C-N (butyl chain) | Varies with conformation |
Note: The values in this table are illustrative and not based on actual calculations for the specified compound.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO | Would be calculated |
| LUMO | Would be calculated |
| Energy Gap (LUMO-HOMO) | Would be calculated |
Note: This table is a template for data that would be generated from FMO analysis.
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. It can quantify charge transfer between orbitals, which is indicative of hyperconjugative and other stabilizing interactions within the molecule. This analysis helps in understanding the delocalization of electron density and its contribution to molecular stability.
Analysis of Non-Covalent Interactions within this compound and its Aggregates
Non-covalent interactions are crucial in determining the supramolecular chemistry and physical properties of compounds.
This compound has a secondary amine group that can act as a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). The methoxy (B1213986) group's oxygen atom can also act as a hydrogen bond acceptor. A computational study would identify and characterize the strength and geometry of potential intermolecular hydrogen bonds that could lead to the formation of dimers or larger aggregates.
At present, there is a gap in the scientific literature regarding the computational and theoretical analysis of this compound. The framework provided above indicates the types of valuable insights that could be gained from such studies. Future research employing quantum chemical calculations would be beneficial for a comprehensive understanding of the structure, reactivity, and intermolecular interactions of this compound.
Reduced Density Gradient (RDG) and Quantum Theory of Atoms In Molecules (QTAIM) Analyses
No published studies were found that have conducted Reduced Density Gradient (RDG) or Quantum Theory of Atoms In Molecules (QTAIM) analyses on this compound. Such studies would be instrumental in understanding the non-covalent interactions within the molecule and characterizing its chemical bonds.
Mechanistic Elucidation through Computational Reaction Path Analysis
There is currently no available research detailing the computational reaction path analysis of this compound. This type of analysis is crucial for elucidating potential reaction mechanisms, identifying transition states, and calculating activation energies for its chemical transformations.
Prediction and Understanding of Physico-chemical Parameters (e.g., Dissociation Constants (pKa))
Computational predictions for the physico-chemical parameters of this compound, such as its dissociation constant (pKa), are not present in the scientific literature. These predictions are valuable for understanding the compound's behavior in different chemical environments.
Stereochemical Predictions and Conformational Analysis of this compound
A detailed conformational analysis and stereochemical predictions for this compound based on computational methods have not been documented in accessible research. Such studies would provide insight into the molecule's three-dimensional structure, stability of different conformers, and potential stereoisomers.
Chemical Reactivity and Transformation Mechanisms of N Ethyl 4 Methoxy 2 Phenylbutan 1 Amine
Intramemolecular and Intermolecular Reaction Pathways
The reactivity of N-ethyl-4-methoxy-2-phenylbutan-1-amine is centered around its secondary amine functionality, which can undergo a variety of transformations, including oxidation, reduction of its oxidized derivatives, and nucleophilic substitution reactions.
Oxidation Reactions of the Amine Functionality
The nitrogen atom in this compound can be oxidized by various reagents. The oxidation of secondary amines can lead to several products, primarily hydroxylamines and nitrones. uomustansiriyah.edu.iq Strong oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid are commonly used to prepare amine oxides from tertiary amines and can also oxidize secondary amines. wikipedia.org The initial product of oxidation is often an N-hydroxylamine. This intermediate can sometimes be further oxidized to a nitrone derivative, particularly if there is an adjacent carbon-hydrogen bond that can be eliminated. uomustansiriyah.edu.iq
Another potential oxidation pathway involves the carbon atom alpha to the nitrogen. This can lead to the formation of an iminium ion, which is a key intermediate in many biochemical and synthetic transformations. nih.gov
Table 1: Potential Oxidation Reactions
| Oxidizing Agent | Potential Product Class |
| Hydrogen Peroxide (H₂O₂) | N-Hydroxylamine |
| Peroxy Acids (e.g., m-CPBA) | N-Hydroxylamine, N-Oxide derivatives |
| Potassium Permanganate (B83412) (KMnO₄) | Iminium ion intermediates, potential C-N bond cleavage |
Reduction Reactions to Alter Amine Oxidation State
While the secondary amine in this compound is in a reduced state, its oxidation products can be readily reduced back to the parent amine. For instance, N-oxides, which could be formed under specific oxidative conditions, can be converted back to the corresponding amine. wikipedia.org A variety of reagents have been developed for this transformation, offering alternatives to metal-based reductions. nih.gov Reagents such as titanium(III) chloride (TiCl₃) have been shown to be effective for the selective reduction of N-oxides to amines, even in complex chemical environments. nih.gov Similarly, diboron (B99234) reagents like bis(pinacolato)diboron (B136004) have been demonstrated to facilitate the facile reduction of various amine N-oxides under mild conditions. nih.govresearchgate.net Iminium ion intermediates, formed via oxidation, are also susceptible to reduction by hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), which would regenerate the secondary amine. youtube.com
Nucleophilic Substitution Reactions Involving the Amine Group
The lone pair of electrons on the nitrogen atom of this compound makes it an effective nucleophile. libretexts.org As such, it can readily participate in nucleophilic substitution reactions with various electrophiles. Two primary examples of this reactivity are N-alkylation and N-acylation. ncert.nic.infiveable.me
N-Alkylation: The amine can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in a nucleophilic aliphatic substitution reaction. wikipedia.org In this Sₙ2 reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This reaction converts the secondary amine into a tertiary amine. libretexts.org However, the product tertiary amine is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt, which can lead to a mixture of products if the reaction conditions are not carefully controlled. libretexts.orglibretexts.org
N-Acylation: Secondary amines react with acyl chlorides or acid anhydrides to form N,N-disubstituted amides. ncert.nic.in This reaction, known as acylation, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. The subsequent loss of a leaving group (chloride or carboxylate) yields the stable amide product. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in
Table 2: Nucleophilic Substitution Reactions of the Amine Group
| Reaction Type | Reagent (Electrophile) | Product Class |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| N-Acylation | Acyl Chloride (R-COCl) | N,N-disubstituted Amide |
| N-Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | N,N-disubstituted Amide |
Mechanistic Organic Chemistry Investigations
The transformations of this compound often proceed through well-defined reactive intermediates, such as iminium ions and radical cations, which dictate the ultimate products formed.
Role of Iminium Ion Intermediates in this compound Chemistry
Iminium ions are cationic species characterized by a carbon-nitrogen double bond, with the nitrogen atom bearing a positive charge. They are key intermediates in the chemistry of amines. For a secondary amine like this compound, an iminium ion can be formed through the reaction with a carbonyl compound (aldehyde or ketone) or via oxidation. masterorganicchemistry.comchemistrysteps.com
In the reaction with a carbonyl, the amine undergoes nucleophilic addition to the carbonyl carbon, followed by dehydration, to form the iminium ion. libretexts.orgkhanacademy.org This intermediate is highly electrophilic and can be attacked by nucleophiles or, if a reducing agent is present, can be reduced to a tertiary amine in a process known as reductive amination. youtube.com
Oxidation of the amine can also generate an iminium ion. This can occur via the loss of a hydrogen radical from the carbon alpha to the nitrogen, following an initial one-electron oxidation of the amine itself. nih.gov Once formed, the iminium ion is a potent electrophile and can participate in various downstream reactions. beilstein-journals.org For example, treatment of a secondary amine with an oxidizing agent can lead to an iminium salt, which can then be further transformed. masterorganicchemistry.com
Radical Pathways in this compound Transformations
The transformations of this compound can also proceed through radical pathways, typically initiated by a single-electron transfer (SET) from the nitrogen's lone pair. This one-electron oxidation generates a nitrogen-centered radical cation. beilstein-journals.orgacs.org The formation of these amine radical cations can be achieved using chemical oxidants, electrochemistry, or, more recently, through visible-light photoredox catalysis. beilstein-journals.orgacs.org
Once formed, the amine radical cation is a highly reactive intermediate. beilstein-journals.org A dominant subsequent pathway is the deprotonation at a carbon atom alpha to the nitrogen. beilstein-journals.orgprinceton.edu This step produces a carbon-centered, α-amino radical, which is a strongly reducing species. This α-amino radical can then be intercepted by other molecules or undergo a second one-electron oxidation to yield the corresponding iminium ion. beilstein-journals.org These radical-mediated pathways open up a diverse range of synthetic possibilities that are distinct from the two-electron (ionic) pathways more commonly associated with amine chemistry. acs.orgrsc.org
Stereospecificity and Stereoselectivity in Reactions Involving this compound
The presence of a chiral center at the second carbon (C2) of the butan-1-amine backbone imparts stereochemical considerations to the reactivity of this compound. Reactions occurring at or near this stereocenter can proceed with varying degrees of stereospecificity and stereoselectivity, depending on the reaction mechanism and the influence of the existing chiral environment.
Stereospecific Reactions: In a stereospecific reaction, a particular stereoisomer of the reactant will yield a specific stereoisomer of the product. While specific studies on this compound are not extensively documented, reactions involving nucleophilic substitution at the chiral center, if a suitable leaving group were present, would be expected to follow stereospecific pathways. For instance, an S(_N)2 reaction would proceed with an inversion of configuration, whereas an S(_N)1 reaction would likely result in racemization.
Stereoselective Reactions: Stereoselective reactions favor the formation of one stereoisomer over another. For this compound, the chiral center at C2 can direct the stereochemical outcome of reactions at other parts of the molecule. This is particularly relevant in processes such as asymmetric induction, where the existing chirality influences the creation of a new stereocenter. For example, if the alkyl chain were to be functionalized via a reaction that creates a new chiral center, the resident C2-phenyl group could sterically hinder the approach of reagents from one face of the molecule, leading to a diastereomeric excess of one product.
The stereochemical outcome is often dictated by the transition state energetics, where the arrangement that minimizes steric hindrance is favored. The relative sizes of the substituents on the chiral carbon—a hydrogen, a phenyl group, an ethyl-amine group, and an ethyl-methoxy group—play a crucial role in directing the approach of incoming reagents.
| Reaction Type | Expected Stereochemical Outcome | Influencing Factors |
| Asymmetric Alkylation | Formation of diastereomers in unequal amounts (diastereoselectivity) | Steric hindrance from the C2-phenyl group, nature of the electrophile, solvent, and temperature. |
| Cyclization Reactions | Formation of a preferred diastereomer of the heterocyclic product | Torsional strain in the transition state, steric interactions between substituents. |
| Reactions at the Nitrogen Atom | Potential for diastereotopic lone pairs leading to selective coordination | Coordination with chiral catalysts or reagents. |
Carbon-Nitrogen Bond Activation and Cleavage Studies
The carbon-nitrogen (C-N) bond in this compound is a key functional linkage, and its activation and cleavage are subjects of significant chemical interest. The strength and reactivity of the C-N bonds (both N-ethyl and N-butyl) are influenced by the electronic properties of the amine and the steric environment around the nitrogen atom.
N-Dealkylation: The removal of the ethyl group (N-deethylation) is a common transformation for N-ethyl amines. This can be achieved through various chemical methods. One classical approach is the von Braun reaction , which involves treatment with cyanogen (B1215507) bromide (CNBr) to yield an N-cyano-N-butyl derivative and ethyl bromide. A subsequent hydrolysis step can cleave the cyanamide (B42294) to furnish the corresponding secondary amine.
Another prominent method for C-N bond cleavage is catalytic N-dealkylation . This often involves transition metal catalysts, such as palladium or ruthenium, in the presence of a hydrogen source. The mechanism typically involves oxidative addition of the C-N bond to the metal center, followed by reductive elimination.
Oxidative Cleavage: Oxidizing agents can also promote the cleavage of the C-N bond. For instance, reaction with reagents like potassium permanganate (KMnO(_4)) or ceric ammonium nitrate (B79036) (CAN) can lead to the oxidation of the amine and subsequent fragmentation of the molecule. The specific products would depend on the reaction conditions and the relative stability of the resulting intermediates.
| Cleavage Method | Reagents | Typical Products |
| Von Braun Reaction | Cyanogen Bromide (CNBr) | N-cyano-N-(4-methoxy-2-phenylbutyl)amine, Ethyl bromide |
| Catalytic Hydrogenolysis | H(_2), Pd/C or Ru/C | 4-methoxy-2-phenylbutan-1-amine, Ethane |
| Oxidative Cleavage | KMnO(_4), CAN | Carbonyl compounds, fragmented alkyl chains |
Formation of Functional Derivatives and Scaffolds
Synthesis and Characterization of Imino Schiff Bases from Amine Reactants
Schiff bases, or imines, are typically formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). nih.govresearchgate.net This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). nih.govjcsp.org.pk
However, this compound is a secondary amine. The reaction of secondary amines with aldehydes and ketones under similar conditions does not yield Schiff bases. Instead, they typically form enamines if the carbonyl compound has an alpha-hydrogen, or iminium ions if it does not. The formation of an iminium ion involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon, followed by protonation of the resulting hydroxyl group and its elimination as water. The resulting species is a cation with a carbon-nitrogen double bond.
The synthesis of a true Schiff base would require starting with the primary amine analogue, 4-methoxy-2-phenylbutan-1-amine. The general reaction for Schiff base formation is outlined below:
General Reaction for Schiff Base Synthesis:
Reactants: A primary amine and an aldehyde or ketone.
Conditions: Typically requires an acid catalyst and removal of water to drive the equilibrium towards the product. researchgate.net
Mechanism:
Nucleophilic attack of the primary amine on the carbonyl carbon.
Formation of a carbinolamine intermediate.
Acid-catalyzed dehydration of the carbinolamine.
Characterization of Schiff Bases: Schiff bases are characterized using a variety of spectroscopic techniques:
FTIR Spectroscopy: The presence of the C=N (imine) bond is confirmed by a characteristic stretching vibration in the range of 1690-1640 cm.
¹H NMR Spectroscopy: The proton attached to the imine carbon (the azomethine proton) typically appears as a singlet in the downfield region of the spectrum (around 8-9 ppm).
¹³C NMR Spectroscopy: The imine carbon atom gives a characteristic signal in the range of 160-190 ppm.
Mass Spectrometry: Provides the molecular weight of the compound, confirming its formation.
Cyclization Reactions to Form Nitrogen-Containing Heterocycles
The molecular structure of this compound and its derivatives provides a versatile scaffold for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization reactions can be employed to construct various ring systems, such as pyrrolidines and isoquinolines, depending on the specific derivatization of the parent molecule.
Formation of Pyrrolidine (B122466) Derivatives: A potential pathway to form a pyrrolidine ring would involve the functionalization of the alkyl chain to introduce a suitable leaving group at the C4 or C5 position relative to the nitrogen. For example, conversion of the methoxy (B1213986) group to a hydroxyl group, followed by its transformation into a good leaving group (e.g., a tosylate or a halide), could enable an intramolecular nucleophilic substitution by the amine nitrogen, leading to a substituted N-ethyl-pyrrolidine.
Formation of Isoquinoline Derivatives (via Analogs): The synthesis of tetrahydroisoquinoline rings, a common motif in natural products and pharmaceuticals, typically requires a phenylethylamine scaffold. While this compound is a phenylbutylamine, analogous cyclization strategies can be considered. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for this transformation.
Bischler-Napieralski Reaction: This involves the cyclization of an N-acyl derivative of a phenylethylamine using a dehydrating agent like phosphorus pentoxide (P(_2)O(_5)) or phosphoryl chloride (POCl(_3)). The reaction proceeds through an electrophilic attack of the activated carbonyl carbon onto the electron-rich phenyl ring, followed by aromatization to form a dihydroisoquinoline, which can be subsequently reduced.
Pictet-Spengler Reaction: This reaction involves the condensation of a phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution (a Mannich-type reaction) to form a tetrahydroisoquinoline. The success of this reaction is highly dependent on the electron-donating character of the aromatic ring.
| Cyclization Strategy | Required Precursor Modification | Resulting Heterocycle |
| Intramolecular S(_N)2 | Functionalization of the alkyl chain with a leaving group. | Substituted Pyrrolidine |
| Bischler-Napieralski | Acylation of the amine nitrogen (on a phenylethylamine analog). | Dihydroisoquinoline |
| Pictet-Spengler | Reaction with an aldehyde/ketone (on a phenylethylamine analog). | Tetrahydroisoquinoline |
Derivatization Strategies for Alkyl Chain and Aromatic Moieties
The chemical structure of this compound offers several sites for derivatization, allowing for the modulation of its physicochemical properties and the synthesis of new chemical entities.
Derivatization of the Alkyl Chain:
N-Alkylation/N-Acylation: The secondary amine nitrogen is nucleophilic and can readily react with electrophiles. Further alkylation with alkyl halides can produce tertiary amines. nih.gov Acylation with acyl chlorides or anhydrides yields the corresponding amides. These modifications can alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.
Oxidation: The carbon atoms adjacent to the nitrogen (the α-carbons) are susceptible to oxidation. Controlled oxidation can potentially introduce hydroxyl or carbonyl functionalities.
Chain Modification: Synthetic strategies could involve homologation or degradation of the butyl chain to access analogs with different chain lengths, which can be crucial for structure-activity relationship studies.
Derivatization of the Aromatic Moieties:
O-Demethylation: The methoxy group on the phenyl ring is a common target for modification. Cleavage of the methyl ether can be achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr(_3)), yielding a phenolic hydroxyl group. This introduces a site for hydrogen bonding and further functionalization (e.g., esterification, etherification).
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions. The 4-methoxy group is a strong activating and ortho-, para-directing group, while the alkyl substituent is a weak activating and ortho-, para-directing group. The combined effect will strongly direct incoming electrophiles to the positions ortho to the methoxy group (C3 and C5).
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid would likely result in bromination at the C3 position.
Nitration: Treatment with nitric acid and sulfuric acid would introduce a nitro group, likely at the C3 position.
Friedel-Crafts Acylation/Alkylation: These reactions would also be directed to the positions ortho to the methoxy group.
| Moiety | Derivatization Strategy | Reagents | Potential Product Feature |
| Alkyl Chain (Nitrogen) | N-Alkylation | Alkyl Halide (e.g., CH(_3)I) | Tertiary Amine |
| Alkyl Chain (Nitrogen) | N-Acylation | Acyl Chloride (e.g., CH(_3)COCl) | Amide |
| Aromatic Moiety | O-Demethylation | BBr(_3), HBr | Phenolic -OH group |
| Aromatic Moiety | Halogenation | NBS, Br(_2) | Halogenated phenyl ring |
| Aromatic Moiety | Nitration | HNO(_3)/H(_2)SO(_4) | Nitrated phenyl ring |
Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the chemical compound This compound that meets the specific requirements of the requested outline.
The instructions require a thorough and scientifically accurate discussion covering the compound's specific applications in advanced research, including its role as a versatile chemical building block, its use in materials science, and its function in mechanistic chemical biology investigations.
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Therefore, the requested article cannot be produced at this time due to the lack of specific scientific research on this compound in the specified areas of application.
Advanced Research Applications and Future Directions in Chemical Science
Development of Novel Analytical Methods for Trace Analysis and Derivatization Beyond Basic Identification
The detection and quantification of substituted phenethylamines, including N-ethyl-4-methoxy-2-phenylbutan-1-amine, present significant analytical challenges. These challenges arise from the vast number of structural isomers and the typically low concentrations found in complex matrices. springernature.com Consequently, research has focused on developing highly sensitive and selective analytical methods that go beyond simple identification to allow for trace analysis and unambiguous structural elucidation.
Advanced analytical techniques are crucial for distinguishing between closely related phenethylamine (B48288) derivatives. researchgate.net High-performance liquid chromatography (HPLC) coupled with electrochemical detection (HPLC-EC) has been utilized to assess synaptic dopamine (B1211576) concentrations influenced by phenylethylamines. bgsu.edu For structural confirmation and differentiation of isomers, mass spectrometry-based methods are indispensable. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled to high-resolution quadrupole Orbitrap mass spectrometry (LC-HRMS) are employed to investigate dissociation pathways and provide accurate identification of positional isomers within the phenethylamine class. researchgate.net
Derivatization is a key strategy employed to enhance the analytical performance for trace-level detection. This process involves chemically modifying the analyte to improve its volatility for GC analysis or to enhance its ionization efficiency and chromatographic retention in LC-MS. For primary and secondary amines like this compound, derivatization with acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), is a common approach. This not only improves chromatographic peak shape and separation but also introduces a fluorinated tag that enhances sensitivity in electron capture detection (ECD) for GC or provides a characteristic fragmentation pattern in MS.
The table below summarizes and compares advanced analytical methods applicable for the trace analysis of this compound.
| Analytical Technique | Principle | Advantages for Trace Analysis | Limitations |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates compounds based on polarity, followed by mass-based detection and fragmentation for structural confirmation. | High sensitivity and selectivity; suitable for complex matrices; does not require derivatization for many compounds. | Matrix effects can cause ion suppression or enhancement; higher initial instrument cost. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds based on boiling point, followed by mass-based detection. | High chromatographic resolution; provides detailed mass spectra for library matching. | Often requires derivatization for polar amines to improve volatility and thermal stability. |
| HRMS (High-Resolution Mass Spectrometry) | Measures mass-to-charge ratio with very high accuracy, allowing for elemental composition determination. | Provides high confidence in identification; helps differentiate between compounds with the same nominal mass. | More expensive than standard MS; generates large data files requiring advanced processing. |
| Raman Spectroscopy | Uses inelastic scattering of monochromatic light to provide a unique chemical fingerprint of a molecule. | Non-destructive; requires minimal sample preparation; high distinguishing ability for regioisomers. researchgate.net | Can be affected by fluorescence from the sample or matrix; may have lower sensitivity than MS methods for trace amounts. |
These sophisticated methods are essential for forensic toxicology, metabolism studies, and environmental monitoring, where precise and reliable quantification at trace levels is paramount.
Emerging Trends and Future Research Perspectives in this compound Chemistry
The field of substituted phenethylamine chemistry is dynamic, with ongoing research driven by the quest for novel compounds with specific biological activities and a deeper understanding of their structure-activity relationships (SAR). nih.govnih.gov Future research concerning this compound and related compounds is poised to explore several key areas, leveraging advancements in both synthetic and computational chemistry.
A significant emerging trend is the application of computational chemistry and molecular modeling. Docking simulations are used to predict the binding affinity and orientation of phenethylamine derivatives with various biological targets, such as receptors and transporters. nih.gov This in-silico approach allows for the rational design of new molecules with enhanced potency and selectivity, guiding synthetic efforts and reducing the need for extensive preliminary screening. For a compound like this compound, computational studies could elucidate its potential interactions with dopaminergic or serotonergic pathways, which are common targets for this chemical class. nih.gov
Another key research direction is the exploration of bioisosteric replacement and scaffold hopping. nih.gov This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance desired characteristics. For instance, replacing the phenyl ring in the this compound structure with a heteroaromatic ring could lead to novel compounds with different receptor binding profiles or metabolic stability. nih.gov This strategy expands the accessible chemical space and can lead to the discovery of new therapeutic leads. researchgate.net
Furthermore, there is growing interest in developing novel synthetic methodologies. Palladium-catalyzed C-H olefination, for example, represents an advanced technique for creating chiral β-alkyl phenylethylamine derivatives, offering precise control over stereochemistry, which is often critical for biological activity. mdpi.com Applying such stereoselective synthetic routes to the synthesis of this compound analogs could provide access to optically pure enantiomers for detailed pharmacological evaluation.
The table below outlines potential future research directions in the chemistry of this compound.
| Research Area | Objective | Methodologies | Potential Impact |
| Computational Modeling | To predict binding affinity and mode of interaction with biological targets. | Molecular docking simulations, quantum mechanics calculations. | Rational design of new derivatives with improved selectivity and potency. |
| Structure-Activity Relationship (SAR) Studies | To understand how structural modifications affect biological activity. nih.gov | Synthesis of a library of analogs, in-vitro and in-vivo assays. | Identification of key structural features for desired pharmacological effects. |
| Metabolic Profiling | To identify the metabolic pathways and resulting metabolites of the compound. | In-vitro metabolism studies (e.g., using liver microsomes), followed by LC-HRMS analysis. | Understanding the compound's biotransformation, duration of action, and potential for active metabolites. |
| Bioisosteric Replacement & Scaffold Hopping | To create novel chemical entities with potentially improved properties. nih.gov | Synthetic chemistry, exploring different ring systems and linker modifications. | Discovery of new compounds with unique pharmacological profiles or better pharmacokinetic properties. |
| Stereoselective Synthesis | To synthesize and evaluate individual enantiomers of the compound. | Asymmetric synthesis techniques, chiral chromatography. | Determination of the biological activity of each stereoisomer, as they can differ significantly. |
These future directions highlight a multidisciplinary approach, combining synthetic, analytical, and computational chemistry to fully explore the chemical and pharmacological landscape of this compound and its derivatives.
Q & A
Basic: How can researchers optimize the synthesis of N-ethyl-4-methoxy-2-phenylbutan-1-amine to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters:
- Catalytic Systems : Test palladium-based catalysts (e.g., Pd/C) for reductive amination steps, as analogous protocols for phenethylamine derivatives suggest high efficiency .
- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, acetonitrile) versus protic solvents (e.g., methanol) to balance reaction rate and byproduct formation .
- Temperature Control : Perform kinetic studies at 50–80°C to minimize thermal degradation of the methoxy group .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
